molecular formula C20H19N3O2 B4065890 N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide

Cat. No.: B4065890
M. Wt: 333.4 g/mol
InChI Key: NZOWCBPFGSMUEA-UHFFFAOYSA-N
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Description

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide is a complex organic compound that features a phenoxypyridine moietyThe phenoxypyridine structure is known for its bioactivity and has been widely introduced into bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to remove any by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The phenoxypyridine moiety is known to interact with various biological targets, potentially affecting cellular processes and signaling pathways . The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxypyridine derivatives and piperidine derivatives. These compounds share structural similarities and may exhibit similar bioactivities .

Uniqueness

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its phenoxypyridine moiety distinguishes it from other compounds and contributes to its bioactivity and versatility in scientific research .

Properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(9-8-16-10-13-21-14-11-16)23-15-17-5-4-12-22-20(17)25-18-6-2-1-3-7-18/h1-7,10-14H,8-9,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOWCBPFGSMUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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